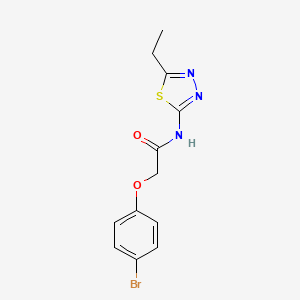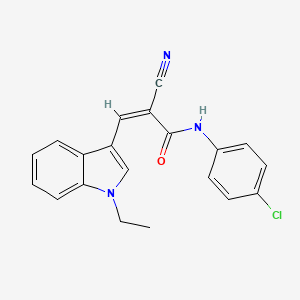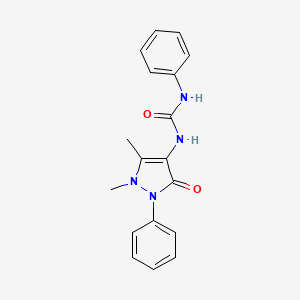
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as BPTAA, is a chemical compound that has been studied extensively for its potential use in scientific research. BPTAA has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies.
作用机制
The mechanism of action of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, and has been shown to reduce the production of inflammatory molecules in the body. 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to have anticancer properties, and has been shown to inhibit the growth of cancer cells in vitro. In addition, 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have an effect on the central nervous system, and has been shown to have anxiolytic and sedative effects in animal studies.
实验室实验的优点和局限性
One advantage of using 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is that it has been found to be relatively safe and non-toxic. It has been shown to have low toxicity in animal studies, and has been found to be well-tolerated in humans in clinical trials. However, one limitation of using 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. One area of research is the development of new synthesis methods for 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide that are more efficient and cost-effective. Another area of research is the exploration of new scientific research applications for 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, such as its potential use in treating neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, and to determine its potential side effects and long-term safety in humans.
合成方法
The synthesis of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-(4-bromophenoxy)acetic acid with thiosemicarbazide, followed by reaction with ethyl iodide. The resulting compound is then treated with sodium hydroxide to yield 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. This synthesis method has been used in several studies and has been found to be effective in producing high yields of 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide.
科学研究应用
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use in a variety of scientific research applications. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. In addition, 2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use in neuroscience research, as it has been found to have an effect on the central nervous system.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-2-11-15-16-12(19-11)14-10(17)7-18-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWFSRCZYDSYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5682510.png)
![6-[(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5682511.png)
![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)
![3-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5682532.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5682539.png)
![N-cyclopentyl-3-{5-[(methylthio)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5682542.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5682568.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5682570.png)
![N-(3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5682587.png)

![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5682605.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682612.png)